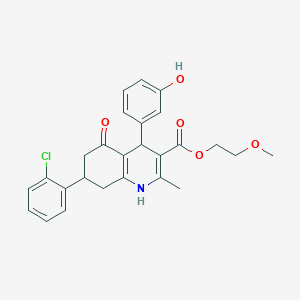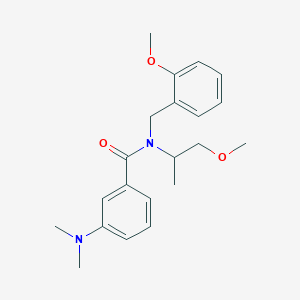
2-(ethylthio)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Descripción general
Descripción
This chemical falls into the category of fluorinated quinolones, a class known for their broad-spectrum antibacterial activities. Such compounds have been synthesized through various methods, involving reactions like cyclization, ethylation, and hydrolysis, which suggest a similar approach might be applicable for the compound (Stefancich et al., 1985).
Synthesis Analysis
The synthesis of fluorinated quinolones typically involves multi-step reactions, starting from basic aromatic compounds and progressing through various intermediates. For example, the synthesis of related compounds has been described through reactions involving aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and ethylation steps (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of fluorinated quinolones typically features a complex arrangement of rings and functional groups. Structural elucidation techniques, such as X-ray crystallography, have been utilized to determine the precise arrangement of atoms within similar compounds (Tolkunov et al., 2004).
Chemical Reactions and Properties
Fluorinated quinolones participate in various chemical reactions, including those that lead to the synthesis of novel derivatives with potentially enhanced biological activities. The modification of functional groups on the quinolone scaffold is a common approach to developing new compounds with desired properties (Asahina et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their application in real-world scenarios. These properties are often influenced by the compound's molecular structure and can be tailored through chemical modifications (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, photophysical properties, and interaction with biological targets, are essential for understanding the compound's potential applications. For instance, the interaction with specific enzymes or receptors can be a critical factor in determining the biological activity of fluorinated quinolones (Jaso et al., 2005).
Propiedades
IUPAC Name |
2-ethylsulfanylethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4S/c1-4-35-14-13-34-28(32)25-17(2)30-22-15-19(21-7-5-6-8-24(21)33-3)16-23(31)27(22)26(25)18-9-11-20(29)12-10-18/h5-12,19,26,30H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNDGVPJQGFNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)
![1-{3-[({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4013335.png)

![10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)

![1-(3,4-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4013360.png)

![11-(2,5-difluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013379.png)


![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4013414.png)
